
(Iodosyloxy)(dioxo)-lambda~5~-azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Iodosyloxy)(dioxo)-lambda~5~-azane is a compound that features an iodine atom bonded to an oxygen atom, which is further bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Iodosyloxy)(dioxo)-lambda~5~-azane typically involves the reaction of iodine-containing compounds with nitrogen and oxygen sources under controlled conditions. One common method involves the use of iodine pentoxide (I2O5) and ammonia (NH3) in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(Iodosyloxy)(dioxo)-lambda~5~-azane undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: It can be reduced to form lower oxidation state iodine compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Products include various oxides and oxygenated organic compounds.
Reduction: Reduced iodine compounds such as iodides.
Substitution: Halogenated derivatives and other functionalized products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Iodosyloxy)(dioxo)-lambda~5~-azane is used as an oxidizing agent in organic synthesis. It facilitates the formation of carbon-oxygen bonds and is employed in the synthesis of complex molecules .
Biology
The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in biochemical assays to study oxidative stress and related cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its oxidizing properties are harnessed in various manufacturing processes, including the synthesis of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (Iodosyloxy)(dioxo)-lambda~5~-azane involves the transfer of oxygen atoms to substrates, leading to oxidation reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidative modifications. This can affect various cellular pathways, including those involved in metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Iodoxybenzoic acid (IBX): Another iodine-based oxidizing agent used in organic synthesis.
Dess-Martin periodinane (DMP): A widely used reagent for the oxidation of alcohols to aldehydes and ketones.
Sodium periodate (NaIO4): An oxidizing agent used in the cleavage of vicinal diols.
Uniqueness
(Iodosyloxy)(dioxo)-lambda~5~-azane is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to transfer oxygen atoms efficiently makes it a valuable reagent in both laboratory and industrial settings .
Propiedades
Número CAS |
76122-09-3 |
|---|---|
Fórmula molecular |
INO4 |
Peso molecular |
204.909 g/mol |
Nombre IUPAC |
iodosyl nitrate |
InChI |
InChI=1S/INO4/c3-1-6-2(4)5 |
Clave InChI |
NTKWVWHVNDOGHE-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])OI=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


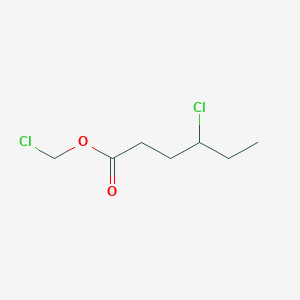
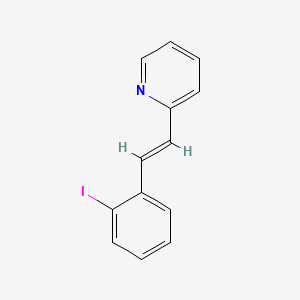
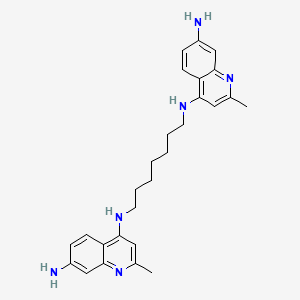
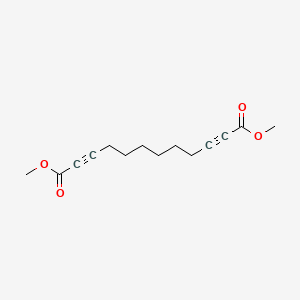
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
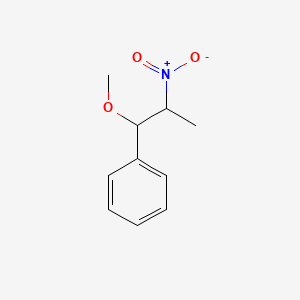
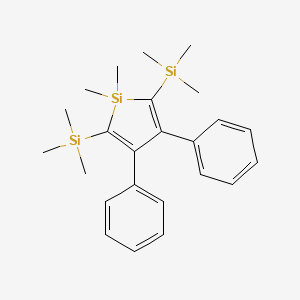


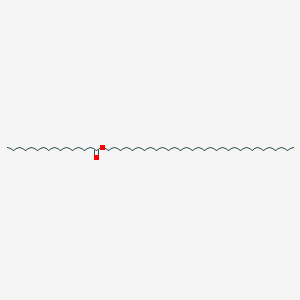
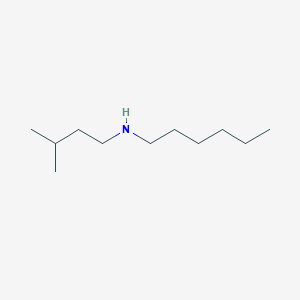
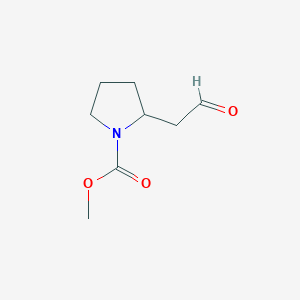

![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
